molecular formula C11H9N3O B11901679 3-Propionylpyrazolo[1,5-a]pyridine-5-carbonitrile

3-Propionylpyrazolo[1,5-a]pyridine-5-carbonitrile

Cat. No.: B11901679
M. Wt: 199.21 g/mol
InChI Key: ISSDBQURNRSCKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Propionylpyrazolo[1,5-a]pyridine-5-carbonitrile is a high-value synthetic intermediate designed for research and development, particularly in medicinal chemistry and materials science. Compounds based on the pyrazolo[1,5-a]pyridine scaffold are recognized for their significant biological activities and photophysical properties . The core structure is a fused, planar bicyclic system that is a privileged scaffold in combinatorial library design and drug discovery . This compound is expertly engineered for versatility in chemical synthesis. The carbonitrile group (-CN) and the propionyl group (-COCH2CH3) at the 3-position serve as reactive handles for further functionalization, enabling researchers to construct more complex molecules through cyclizations, condensations, and cross-coupling reactions . These derivatives are of high interest in the search for new protein kinase inhibitors (PKIs) for targeted cancer therapy, as related pyrazolo[1,5-a]pyrimidine analogues have shown potent activity against kinases such as EGFR, B-Raf, and MEK . Beyond pharmaceuticals, the rigid and dipolar nature of the pyrazolo[1,5-a]pyridine core makes its derivatives suitable for developing functional materials, including organic fluorophores and chemosensors . Handling Note: This product is for research purposes only and is not intended for diagnostic or therapeutic use. Please refer to the associated Safety Data Sheet (SDS) for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

3-propanoylpyrazolo[1,5-a]pyridine-5-carbonitrile

InChI

InChI=1S/C11H9N3O/c1-2-11(15)9-7-13-14-4-3-8(6-12)5-10(9)14/h3-5,7H,2H2,1H3

InChI Key

ISSDBQURNRSCKL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C2C=C(C=CN2N=C1)C#N

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation with Propionic Anhydride

The most straightforward method involves Friedel-Crafts acylation of a prefunctionalized pyrazolo[1,5-a]pyridine scaffold. As demonstrated in a patent by, 2-isopropylpyrazolo[1,5-a]pyridine reacts with propionic anhydride in the presence of concentrated sulfuric acid to yield 3-propionyl-2-isopropylpyrazolo[1,5-a]pyridine. Adapting this protocol for the target compound requires substituting the 2-isopropyl group with a cyano moiety at position 5.

Procedure :

  • Substrate Preparation : The pyrazolo[1,5-a]pyridine-5-carbonitrile precursor is synthesized via cyanation of a halogenated intermediate using copper(I) cyanide or palladium-catalyzed cross-coupling.

  • Acylation : The precursor (1 equiv) is refluxed with propionic anhydride (2.5 equiv) and catalytic sulfuric acid in an inert solvent (e.g., dichloroethane) for 6–8 hours.

  • Workup : The mixture is quenched with aqueous potassium hydroxide, extracted with chloroform, and purified via column chromatography.

Key Data :

ParameterValueSource
Yield39–45%
Reaction Temperature80–100°C
Purification MethodColumn chromatography (Al₂O₃)

Mechanistic Insight :
The reaction proceeds via electrophilic aromatic substitution, where the propionyl group is introduced at the electron-rich C3 position of the pyrazolo[1,5-a]pyridine ring. The cyano group at C5 directs electrophiles to the adjacent C3 position due to its electron-withdrawing nature.

Cross-Dehydrogenative Coupling (CDC) with β-Ketoesters

Reaction Design and Optimization

An alternative route employs CDC between N-amino-2-iminopyridines and β-ketopropionates. This method, developed by, avoids prefunctionalized substrates by constructing the pyrazolo[1,5-a]pyridine core in situ.

Procedure :

  • Substrate Mixing : Equimolar amounts of N-amino-2-iminopyridine and methyl β-ketopropionate are dissolved in ethanol.

  • Oxidative Coupling : Acetic acid (6 equiv) is added, and the reaction is stirred under oxygen at 130°C for 18 hours.

  • Cyclization : Spontaneous cyclization forms the pyrazolo[1,5-a]pyridine skeleton, with the propionyl group introduced via the β-ketoester.

Key Data :

ParameterValueSource
Yield34–42%
Reaction AtmosphereO₂ (1 atm)
SolventEthanol

Advantages :

  • Atom Economy : The CDC strategy concurrently constructs the heterocyclic core and installs the propionyl group.

  • Substrate Flexibility : Varying β-ketoesters enables access to analogs with different acyl groups.

Comparative Analysis of Methods

Efficiency and Scalability

  • Acylation Method : Higher yields (39–45%) but requires pre-synthesized pyrazolo[1,5-a]pyridine-5-carbonitrile, which adds synthetic steps.

  • CDC Method : Lower yields (34–42%) but advantageous for library synthesis due to modular β-ketoester inputs.

Functional Group Compatibility

  • The cyano group at C5 remains intact under both conditions, as evidenced by NMR and HPLC data.

  • Propionic anhydride may cause over-acylation in electron-rich systems, necessitating careful stoichiometric control.

Chemical Reactions Analysis

Types of Reactions

3-Propionylpyrazolo[1,5-a]pyridine-5-carbonitrile undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities that make it a subject of interest in drug development:

  • Coronary Vasodilating Effects : Studies have demonstrated that derivatives of pyrazolo[1,5-a]pyridine, including 3-propionylpyrazolo[1,5-a]pyridine-5-carbonitrile, show significant coronary dilating actions. These effects were observed in animal models such as dogs and spontaneous hypertensive rats (SHR), indicating potential for treating cardiovascular disorders .
  • Hypotensive Activity : The compound has been noted for its hypotensive effects, which are beneficial in managing high blood pressure. Research indicates that it can lower mean arterial pressure in SHR models, suggesting its utility as an antihypertensive agent .
  • PI3 Kinase Inhibition : this compound has been identified as a selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K). This inhibition is crucial as PI3K plays a significant role in cell proliferation and survival pathways associated with various cancers. The compound's selectivity can lead to reduced side effects compared to less selective inhibitors .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

  • Cardiovascular Research : In one study, the compound was administered to SHR models, resulting in significant reductions in blood pressure and improvements in coronary flow metrics. The findings suggest that this compound could be developed into a therapeutic agent for hypertension and related cardiovascular diseases .
  • Cancer Research : Another study highlighted its role as a PI3K inhibitor, demonstrating that derivatives could inhibit tumor growth in xenograft models. These findings indicate potential applications in oncology for treating tumors with aberrant PI3K signaling pathways .

Summary Table of Applications

Application AreaDescriptionEvidence Source
Cardiovascular HealthCoronary vasodilating and hypotensive effects
Cancer TreatmentSelective inhibition of p110α PI3K leading to reduced tumor growth
SynthesisMulti-step organic synthesis involving hydrazones and electrophilic substitution

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Pyrazolo[1,5-a]pyridine Derivatives

The pyrazolo[1,5-a]pyridine scaffold is highly modifiable, with substituents influencing physicochemical and biological properties. Key derivatives include:

Compound Name Substituents Molecular Formula Key Properties/Activities References
3-Propionylpyrazolo[1,5-a]pyridine-5-carbonitrile 3-propionyl, 5-cyano C₁₁H₉N₃O Limited biological data; used in synthetic chemistry
Pyrazolo[1,5-a]pyridine-5-carbonitrile 5-cyano C₈H₅N₃ Intermediate for kinase inhibitors; no explicit activity reported
5-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile Pyrimidine core, 3-cyano, 5-methyl C₉H₇N₅ Antimicrobial activity (MIC₅₀: 0.6–1.4 mg/mL against Gram-positive bacteria)
1-(2-Pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine Imidazo[1,5-a]pyridine core C₁₈H₁₄N₄O Antibacterial prodrug (MIC₅₀: 0.6 mg/mL); papain inhibition (Ki: 13.75 mM)

Key Observations:

  • Core Heterocycle : Replacing pyridine with pyrimidine (as in 5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile) introduces additional nitrogen atoms, altering electronic properties and bioactivity .
Antimicrobial Activity
  • Pyrazolo[1,5-a]pyrimidine-3-carbonitriles: Exhibit broad-spectrum antimicrobial activity, targeting MurC enzymes in Gram-positive and Gram-negative bacteria. Compound 2-((4-Bromophenyl)amino)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide shows MIC₅₀ values <1 mg/mL .
  • Imidazo[1,5-a]pyridine Derivatives : Inhibit bacterial growth (MIC₅₀: 0.6–1.4 mg/mL) via hydrophobic and entropic interactions with cysteine proteases like papain .
Kinase Inhibition
  • Pyrazolo[1,5-a]pyridine Derivatives: 4-Cyano and 4-amino derivatives act as cyclin-dependent kinase (CDK) inhibitors, crucial in cancer therapy .
Fluorescence and Material Science
  • Imidazo[1,5-a]pyridine Fluorophores : Exhibit solvatochromism and large Stokes shifts (~100 nm), enabling applications as membrane probes in liposomes .

Challenges and Opportunities

  • Thermodynamic Binding : Hydrophobic interactions dominate in imidazo[1,5-a]pyridine derivatives; similar mechanisms may apply to the target compound .
  • Structural Optimization : Hybridization with pyrimidine or imidazole cores could expand therapeutic relevance .

Biological Activity

3-Propionylpyrazolo[1,5-a]pyridine-5-carbonitrile (C11H9N3O) is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique pyrazolo-pyridine framework, which contributes to its biological activity. The molecular structure is depicted below:

C11H9N3O\text{C}_{11}\text{H}_{9}\text{N}_{3}\text{O}

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. A notable method includes the use of propionic anhydride and aluminum chloride as a catalyst, leading to the formation of the desired compound with good yields .

Inhibition of PI3 Kinase

One of the primary areas of study for this compound is its role as a selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. This pathway is crucial for various cellular functions including growth and proliferation. Studies have shown that this compound demonstrates significant inhibition of the p110α isoform of PI3K, which is implicated in many cancers .

Table 1: Biological Activity Data

Compound NameTargetIC50 Value (µM)Selectivity
This compoundPI3K p110α0.018High
N-hydroxyethyl analoguePI3K p110α0.025Moderate

Anti-Cancer Activity

In vitro studies have demonstrated that this compound exhibits potent anti-cancer activity against several human tumor cell lines. For instance, it has shown efficacy in inhibiting cell proliferation in xenograft models derived from colorectal and prostate cancer cells. The mechanism involves the inhibition of Akt phosphorylation, a downstream effect of PI3K signaling .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Xenograft Models : In a study involving xenograft models of human tumors, treatment with this compound resulted in significant tumor growth inhibition compared to control groups. The compound was administered at doses that were well tolerated by the subjects.
  • Cell Proliferation Assays : In vitro assays using Caco-2 colorectal cancer cells revealed that this compound effectively reduced cell viability in a dose-dependent manner, reinforcing its potential as an anticancer agent.

The primary mechanism through which this compound exerts its biological effects appears to be through the selective inhibition of the PI3K/Akt signaling pathway. This inhibition leads to decreased cell survival and proliferation signals in cancer cells.

Q & A

Q. What are the standard synthetic routes for 3-Propionylpyrazolo[1,5-a]pyridine-5-carbonitrile?

The synthesis typically involves cyclocondensation of precursors such as hydrazinyl derivatives with carbonyl-containing reagents under controlled conditions. For example, deep eutectic solvents (DES) are employed to enhance reaction efficiency and yield . Key steps include the use of phosphorus oxychloride for chlorination or propionyl group introduction, followed by purification via crystallization . Structural confirmation is achieved through 1^1H NMR and 13^13C NMR spectroscopy .

Q. Which spectroscopic methods are critical for characterizing this compound?

Essential techniques include:

  • NMR : To confirm the propionyl and pyrazolo[1,5-a]pyridine backbone, with characteristic peaks for nitrile (C≡N) and carbonyl (C=O) groups .
  • IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2214 cm1^{-1}, C=O at ~1633 cm1^{-1}) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. How is purity assessed during synthesis?

Purity is determined via HPLC with UV detection (e.g., λmax at 278–410 nm for related derivatives) and elemental analysis (C, H, N content within ±0.3% of theoretical values) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in functionalizing the pyrazolo[1,5-a]pyridine core?

Regioselective synthesis can be achieved using:

  • Catalytic Systems : Novel catalysts enable one-pot, three-step reactions for substituted derivatives (e.g., 5-methyl-4-phenyl variants) .
  • Protecting Groups : Temporary blocking of reactive sites (e.g., nitrile or propionyl groups) minimizes side reactions .
  • Crystallography-Guided Design : X-ray data reveal planar molecular geometries, guiding substituent placement to optimize steric and electronic effects .

Q. How do structural modifications influence biological activity?

  • Substituent Effects : Adding a trifluoromethyl group (as in related pyrazolo[1,5-a]pyrimidines) enhances binding to enzymes like PI3K, improving anticancer activity .
  • Planarity and Hydrogen Bonding : Coplanar structures (r.m.s. deviation <0.011 Å) facilitate intermolecular interactions (e.g., C–H⋯N bonds), critical for protein target engagement .

Q. How can contradictory bioactivity data across similar derivatives be resolved?

  • Comparative SAR Studies : Analyze substituent variations (e.g., cyclopropyl vs. phenyl groups) to identify key pharmacophores .
  • In Silico Modeling : Docking studies predict binding modes, explaining discrepancies in cytotoxicity (e.g., EC50 variations in MCF-7 vs. HCT-116 cell lines) .
  • Dose-Response Validation : Re-evaluate potency using standardized assays (e.g., ATP-based viability tests) to rule out experimental variability .

Methodological Considerations

Q. What experimental designs optimize antifungal or antitumor activity evaluation?

  • In Vitro Assays : Use MIC (Minimum Inhibitory Concentration) tests for antifungal activity and MTT assays for cytotoxicity (e.g., IC50 determination in cancer cell lines) .
  • In Vivo Models : Xenograft studies in mice validate efficacy, with pharmacokinetic parameters (e.g., half-life, bioavailability) measured via LC-MS/MS .

Q. How are crystal structures utilized in drug design for this compound class?

  • Hydrogen-Bond Networks : X-ray data reveal intermolecular interactions (e.g., infinite sheets via C–H⋯N bonds), informing co-crystallization strategies with target proteins .
  • Torsion Angle Analysis : Planar conformations (β = 95.924° in monoclinic crystals) guide scaffold rigidity modifications to enhance binding .

Data Analysis and Reporting

Q. What statistical methods are recommended for bioactivity data interpretation?

  • ANOVA : Compare mean IC50 values across derivatives (e.g., p < 0.05 significance threshold) .
  • Principal Component Analysis (PCA) : Reduce dimensionality in SAR datasets to highlight critical substituents .

Q. How should researchers document synthetic protocols for reproducibility?

  • Step-by-Step Descriptions : Include solvent volumes, temperatures, and catalyst ratios (e.g., 10% KOH in ethanol for cyclization) .
  • Crystallization Details : Specify solvents (e.g., ethyl acetate slow evaporation) and purity thresholds (>98% by HPLC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.